molecular formula C21H18O4 B10908462 ethyl (3Z)-1-hydroxy-3-(4-methylbenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate

ethyl (3Z)-1-hydroxy-3-(4-methylbenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate

Cat. No.: B10908462
M. Wt: 334.4 g/mol
InChI Key: XKJNCIIGYRXXCE-ATVHPVEESA-N
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Description

Ethyl (3Z)-1-hydroxy-3-(4-methylbenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene core, a hydroxy group, a benzylidene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3Z)-1-hydroxy-3-(4-methylbenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate typically involves a multi-step process:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the naphthalene derivative and 4-methylbenzaldehyde. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: HNO₃ in sulfuric acid for nitration; Br₂ in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl (3Z)-1-hydroxy-3-(4-methylbenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of enzymes involved in oxidation-reduction reactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl (3Z)-1-hydroxy-3-(4-methylbenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carbonyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The benzylidene moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3Z)-1-hydroxy-3-(4-methoxybenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate
  • Ethyl (3Z)-1-hydroxy-3-(4-chlorobenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate
  • Ethyl (3Z)-1-hydroxy-3-(4-fluorobenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate

Uniqueness

Ethyl (3Z)-1-hydroxy-3-(4-methylbenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate is unique due to the presence of the 4-methylbenzylidene group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl (3Z)-1-hydroxy-3-[(4-methylphenyl)methylidene]-4-oxonaphthalene-2-carboxylate

InChI

InChI=1S/C21H18O4/c1-3-25-21(24)18-17(12-14-10-8-13(2)9-11-14)19(22)15-6-4-5-7-16(15)20(18)23/h4-12,23H,3H2,1-2H3/b17-12-

InChI Key

XKJNCIIGYRXXCE-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)C\1=C(C2=CC=CC=C2C(=O)/C1=C\C3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)C)O

Origin of Product

United States

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